GW3965 hydrochloride

Description

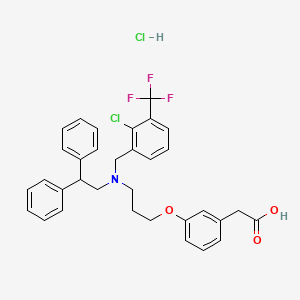

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUWJFHNOUNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961003 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-17-3 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW3965 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GW3965 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW3965 hydrochloride is a potent and selective synthetic, non-steroidal agonist for the Liver X Receptor (LXR). This small molecule has become an invaluable tool in metabolic and cardiovascular research due to its ability to modulate critical pathways in cholesterol homeostasis, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of GW3965, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: LXR Agonism

GW3965 functions as a full agonist for both LXR alpha (LXRα) and LXR beta (LXRβ), which are nuclear receptors that play a central role in regulating gene expression. Upon binding, GW3965 induces a conformational change in the LXR, leading to the recruitment of coactivator proteins, such as the steroid receptor coactivator 1 (SRC-1).[1] This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[2]

The activation of LXRs by GW3965 has been shown to be highly selective, with minimal activity on other nuclear receptors.[1] The compound is orally active and has been demonstrated to effectively modulate LXR target gene expression in vivo.[1]

Signaling Pathway of GW3965

The primary signaling cascade initiated by GW3965 involves the activation of the LXR/RXR heterodimer and subsequent gene transcription.

Caption: GW3965 signaling pathway.

Quantitative Data

The biological activity of GW3965 has been quantified in various in vitro and in vivo studies.

In Vitro Activity

| Parameter | Species | LXR Subtype | Value | Reference |

| EC50 | Human | LXRα | 190 nM | [1][3][4] |

| Human | LXRβ | 30 nM | [1][3][4] | |

| EC50 (SRC-1 Recruitment) | Human | LXRα | 125 nM | [1] |

| EC50 (Cholesterol Efflux) | - | - | 0.01 µM | [1] |

In Vivo Effects

| Model | Treatment Dose & Duration | Key Findings | Reference |

| LDLR-/- Mice | 10 mg/kg/day for 12 weeks | 53% reduction in atherosclerotic lesion area in males, 34% in females.[5] | [5] |

| ApoE-/- Mice | 10 mg/kg/day for 12 weeks | 47% reduction in atherosclerotic lesion area in males.[5] | [5] |

| Wild-type Mice | 10 mg/kg | 8-fold increase in ABCA1 expression; 30% increase in HDL levels.[1] | [1] |

| Sprague-Dawley Rats | 10 mg/kg/day for 7-15 days | Reduced angiotensin II-mediated increases in blood pressure.[6] | [6] |

| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | 59% inhibition of tumor growth; 25-fold increase in GBM cell apoptosis.[3][4] | [3][4] |

Key Target Genes and Their Functions

Activation of LXR by GW3965 leads to the upregulation of a suite of genes primarily involved in reverse cholesterol transport and lipid metabolism.

| Target Gene | Function | Effect of GW3965 Activation | Reference |

| ABCA1 (ATP-binding cassette transporter A1) | Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins. | Upregulates expression, promoting reverse cholesterol transport.[1][3][4][5][7][8] | [1][3][4][5][7][8] |

| ABCG1 (ATP-binding cassette transporter G1) | Promotes the efflux of cholesterol to HDL particles. | Induces expression, contributing to cholesterol homeostasis.[5][7][9] | [5][7][9] |

| ApoE (Apolipoprotein E) | A major component of lipoproteins, involved in the transport of lipids. | Upregulates expression.[5][8][9] | [5][8][9] |

| SREBP-1c (Sterol regulatory element-binding protein 1c) | A key transcription factor that activates genes involved in fatty acid and triglyceride synthesis. | Induces expression, which can lead to hypertriglyceridemia and hepatic steatosis.[7][10] | [7][10] |

| IDOL (Inducible degrader of the LDLR) | An E3 ubiquitin ligase that targets the LDL receptor for degradation. | Upregulates expression, reducing LDL receptor levels.[3][4] | [3][4] |

| CYP7A1 (Cholesterol 7α-hydroxylase) | The rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. | Upregulates expression in rodents.[6] | [6] |

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using GW3965.

In Vitro Cell-Based Reporter Gene Assay

This protocol is designed to measure the potency and efficacy of GW3965 in activating LXRα and LXRβ.

Caption: Workflow for a cell-based reporter gene assay.

Methodology:

-

Cell Culture: HEK293 cells are cultured in appropriate media.[1]

-

Transfection: Cells are co-transfected with expression vectors for human LXRα or LXRβ, human RXRα, and a luciferase reporter plasmid containing LXR response elements.[1]

-

Treatment: After a recovery period, cells are treated with a range of concentrations of GW3965 hydrochloride.

-

Incubation: Cells are incubated for 20-24 hours to allow for gene expression.[1]

-

Lysis and Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The resulting data is used to generate dose-response curves and calculate EC50 values.

In Vivo Atherosclerosis Study in Mouse Models

This protocol outlines a typical study to evaluate the anti-atherogenic effects of GW3965 in mouse models of atherosclerosis.

Methodology:

-

Animal Model: LDLR-/- or ApoE-/- mice, which are genetically predisposed to developing atherosclerosis, are used.[5]

-

Diet and Treatment: Mice are fed an atherogenic, high-fat diet. Treatment groups receive the high-fat diet supplemented with GW3965 at a specified dose (e.g., 10 mg/kg body weight).[5]

-

Treatment Duration: The treatment period is typically several weeks (e.g., 12 weeks) to allow for the development and progression of atherosclerotic lesions.[5]

-

Monitoring: Body weight and food consumption are monitored throughout the study. Plasma levels of GW3965, total cholesterol, and triglycerides are measured at regular intervals.[5]

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic lesions is quantified by staining (e.g., with Oil Red O) and image analysis. Gene expression analysis in tissues like the aorta and liver can be performed using quantitative PCR to measure the expression of LXR target genes.[5][7]

Conclusion

GW3965 hydrochloride is a powerful research tool for investigating the roles of LXRα and LXRβ in various physiological and pathological processes. Its primary mechanism of action is the direct activation of LXRs, leading to the transcriptional regulation of a network of genes involved in cholesterol metabolism, inflammation, and cell fate. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GW3965 in their studies. While the therapeutic potential of LXR agonists is significant, particularly in the context of atherosclerosis, the induction of lipogenic genes like SREBP-1c, leading to hypertriglyceridemia, remains a key consideration for clinical development.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. svn.bmj.com [svn.bmj.com]

- 9. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The LXR Agonist GW3965 Hydrochloride: A Comprehensive Technical Guide to its Target Genes and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammatory responses.[1][2][3] As a valuable research tool, GW3965 has been instrumental in elucidating the physiological functions of LXRs and identifying their target genes. This technical guide provides an in-depth overview of the target genes of GW3965, a summary of quantitative data on their expression changes, detailed experimental protocols for their identification and characterization, and a visualization of the core signaling pathway.

Core Signaling Pathway of GW3965

GW3965 exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes, thereby modulating their transcription. The primary pathways influenced by GW3965 are those involved in reverse cholesterol transport, lipogenesis, and the suppression of inflammation.

Target Genes of GW3965 Hydrochloride

The activation of LXRs by GW3965 leads to the differential expression of a wide array of genes. The following tables summarize the key target genes and the quantitative changes in their expression observed in various experimental models.

Genes Involved in Cholesterol Homeostasis and Lipid Metabolism

| Gene | Full Name | Function | Cell Type/Tissue | Fold Change in Expression (mRNA) | Reference |

| ABCA1 | ATP-binding cassette transporter A1 | Mediates cholesterol efflux to lipid-poor apolipoproteins. | Murine Peritoneal Macrophages | >8-fold increase | [1][4] |

| Human Huh7.5 cells | ~5-fold increase | [5] | |||

| Mouse Intestine | ~6-fold increase | [6] | |||

| ABCG1 | ATP-binding cassette transporter G1 | Promotes cholesterol efflux to HDL particles. | Murine Peritoneal Macrophages | Significant induction | [4] |

| Mouse Intestine | ~7-fold increase | [7] | |||

| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | Master transcriptional regulator of lipogenesis. | Mouse Liver | ~3-fold increase | [7] |

| Mouse Intestine | ~7-fold increase | [7] | |||

| ApoE | Apolipoprotein E | Ligand for lipoprotein receptors; involved in lipid transport. | Murine Peritoneal Macrophages | Significant induction | [4][8] |

| IDOL | Inducible Degrader of the LDLR | E3 ubiquitin ligase that targets the LDL receptor for degradation. | Glioblastoma cells | Upregulated | [3] |

| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis. | ob/ob mouse subcutaneous fat | Significantly induced | [8] |

| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme involved in fatty acid biosynthesis. | ob/ob mouse subcutaneous fat | Increased | [8] |

| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Involved in the elongation of long-chain fatty acids. | ob/ob mouse subcutaneous fat | Significantly induced | [8] |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis. | Mouse Liver | ~2-fold increase | [7] |

Genes Involved in Inflammation

| Gene/Protein | Full Name | Function | Cell Type/Tissue | Change in Expression | Reference |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine. | ob/ob mouse visceral and subcutaneous fat | Significantly downregulated | [8] |

| MCP-1 | Monocyte Chemoattractant Protein-1 | Chemokine that recruits monocytes. | ob/ob mouse visceral and subcutaneous fat | Significantly downregulated | [8] |

| iNOS | Inducible Nitric Oxide Synthase | Produces nitric oxide, involved in inflammation. | Macrophages | Repressed | [8] |

| MMP-9 | Matrix Metalloproteinase-9 | Enzyme involved in tissue remodeling during inflammation. | Macrophages | Repressed | [8] |

Experimental Protocols

The identification and quantification of GW3965 target genes typically involve a combination of molecular biology techniques. Below are detailed protocols for key experiments.

Experimental Workflow for Target Gene Analysis

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

GW3965 hydrochloride signaling pathway in macrophages

An In-depth Technical Guide on the GW3965 Hydrochloride Signaling Pathway in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW3965 hydrochloride is a potent synthetic agonist for the Liver X Receptors (LXRs), LXRα and LXRβ, which are critical nuclear receptors that govern lipid metabolism and inflammatory responses in macrophages. This technical guide delineates the core signaling pathways activated by GW3965 in these cells, focusing on its role in promoting reverse cholesterol transport and modulating inflammatory gene expression. We provide a comprehensive overview of the molecular mechanisms, quantitative data on gene and protein expression changes, detailed experimental protocols for studying this pathway, and visual representations of the key signaling cascades.

Introduction to GW3965 and Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are ligand-activated transcription factors that play a pivotal role in maintaining cholesterol homeostasis and regulating immune responses.[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRβ is ubiquitously expressed, while LXRα expression is more restricted to metabolic tissues like the liver, adipose tissue, intestine, and macrophages.[2] LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and synthetic agonists like GW3965.[1]

Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3] In macrophages, this signaling cascade is central to preventing the accumulation of cholesterol that leads to foam cell formation, a hallmark of atherosclerosis, and to dampening inflammatory responses.

The Core Signaling Pathway of GW3965 in Macrophages

The primary mechanism of action for GW3965 in macrophages is the activation of the LXR/RXR heterodimer, leading to the transcriptional upregulation of genes involved in two main processes: cholesterol efflux and anti-inflammatory pathways.

Regulation of Cholesterol Efflux

A key function of LXR activation in macrophages is the promotion of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[4] GW3965 achieves this by inducing the expression of several critical genes:

-

ATP-Binding Cassette Transporter A1 (ABCA1): This transporter is crucial for the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[5][6]

-

ATP-Binding Cassette Transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol to mature HDL particles.[6][7]

-

Apolipoprotein E (ApoE): ApoE is a lipid transport protein that is also a direct target of LXR and plays a role in cholesterol efflux.[6]

-

ADP-ribosylation factor-like 7 (ARL7): Identified as a direct LXR target, ARL7 is involved in transporting cholesterol to the cell membrane for removal by ABCA1.[2]

-

Inducible Degrader of the Low-Density Lipoprotein Receptor (Idol): LXR activation induces Idol, which leads to the degradation of the LDL receptor, thus reducing cholesterol uptake.[2]

The induction of these genes by GW3965 enhances the capacity of macrophages to export excess cholesterol, thereby preventing their transformation into lipid-laden foam cells.[6]

Modulation of Inflammatory Signaling

Beyond its role in lipid metabolism, LXR activation by GW3965 has potent anti-inflammatory effects in macrophages. This is achieved through several mechanisms, including the transrepression of pro-inflammatory gene expression.[7] LXR activation can interfere with the signaling pathways of inflammatory mediators like Toll-like receptors (TLRs). For instance, LXR activation can suppress the induction of inflammatory genes by lipopolysaccharide (LPS), a TLR4 ligand.[2]

GW3965 has been shown to downregulate the expression of several pro-inflammatory cytokines and chemokines, including:

-

Interleukin-6 (IL-6)[8]

-

Tumor Necrosis Factor-alpha (TNF-α)[9]

-

Monocyte Chemoattractant Protein-1 (MCP-1)[8]

-

Inducible Nitric Oxide Synthase (iNOS)[8]

-

Cyclooxygenase-2 (COX-2)[2]

This anti-inflammatory action is crucial in the context of atherosclerosis, where inflammation within the arterial wall is a key driver of disease progression.

Quantitative Data on GW3965 Action

The effects of GW3965 on macrophage gene expression have been quantified in numerous studies. The following tables summarize representative data.

Table 1: Upregulation of Cholesterol Metabolism Genes by GW3965 in Macrophages

| Gene | Cell Type | GW3965 Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |

| ABCA1 | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~8-fold | [6] |

| ABCG1 | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~6-fold | [6] |

| ApoE | Mouse Peritoneal Macrophages | 1 µM | 18 hours | ~3-fold | [6] |

| ARL7 | Murine Macrophages | 1 µM | Not Specified | ~2.5-fold | [2] |

| MeXis | Primary Mouse Macrophages | 0.5 µM | 36 hours | Significantly Induced | [5] |

Table 2: Downregulation of Inflammatory Genes by GW3965 in LPS-Stimulated Macrophages

| Gene | Cell Type | GW3965 Concentration | LPS Concentration | Fold Change in mRNA Expression | Reference |

| IL-6 | Mouse Peritoneal Macrophages | 1 µM | 10 ng/mL | Significantly Repressed | [2] |

| MCP-1 | Mouse Peritoneal Macrophages | 1 µM | 10 ng/mL | Significantly Repressed | [2] |

| TNF-α | Rat Kupffer Cells | 0.1-0.3 mg/kg (in vivo) | Not Applicable | Attenuated Secretion | [9] |

| COX-2 | Mouse Peritoneal Macrophages | 1 µM | Not Specified | Repressed Protein Expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the GW3965 signaling pathway in macrophages.

Macrophage Culture and Treatment

Objective: To prepare primary or cell-line macrophages for treatment with GW3965.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 cell line.

-

DMEM or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

GW3965 hydrochloride (stock solution in DMSO).

-

LPS (from E. coli).

Protocol:

-

Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for ELISA).

-

Treatment:

-

For cholesterol efflux studies, pre-load cells with acetylated LDL (50 µg/mL) for 24-48 hours to induce a foam cell phenotype.

-

Treat cells with GW3965 at a final concentration of 0.5-1 µM for 18-36 hours.[5][6] Use a vehicle control (DMSO) for comparison.

-

For inflammatory studies, pre-treat cells with GW3965 for 24 hours, followed by stimulation with LPS (10-100 ng/mL) for 4-6 hours.[2]

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of LXR target genes.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green).

-

Gene-specific primers for ABCA1, ABCG1, IL-6, etc., and a housekeeping gene (e.g., GAPDH, 18S rRNA).

-

Real-time PCR system.

Protocol:

-

RNA Extraction: Lyse treated cells and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene.

Western Blotting

Objective: To detect the protein levels of ABCA1, ABCG1, or inflammatory markers like COX-2.

Materials:

-

RIPA buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-ABCA1, anti-ABCG1, anti-COX-2, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Cholesterol Efflux Assay

Objective: To measure the capacity of macrophages to efflux cholesterol to HDL or ApoA-I.

Materials:

-

[³H]-cholesterol.

-

Acetylated LDL (acLDL).

-

ApoA-I or HDL.

-

Scintillation counter.

Protocol:

-

Labeling and Loading: Label macrophages by incubating with [³H]-cholesterol (1 µCi/mL) and acLDL (50 µg/mL) for 24 hours.

-

Equilibration: Wash cells and equilibrate with serum-free medium containing GW3965 (1 µM) for 18 hours to induce efflux transporters.

-

Efflux: Replace the medium with medium containing ApoA-I (10 µg/mL) or HDL (50 µg/mL) and incubate for 4-6 hours.

-

Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cells)) x 100.

Conclusion

GW3965 hydrochloride is a powerful tool for investigating the role of LXR signaling in macrophages. Its activation of the LXR pathway initiates a robust transcriptional program that enhances cholesterol efflux and suppresses inflammatory responses. This dual functionality makes LXR a highly attractive target for the development of therapeutics for atherosclerosis and other inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of GW3965 and the LXR signaling network in macrophage biology.

References

- 1. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]

- 2. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svn.bmj.com [svn.bmj.com]

- 4. Cholesterol efflux is LXRα isoform-dependent in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GW3965 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GW3965. It includes a detailed synthesis protocol, comprehensive methodologies for key biological assays, and a summary of its quantitative biological activities. Furthermore, this guide incorporates visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Biological Activity

GW3965 was identified through focused libraries of tertiary amines as a potent, non-steroidal LXR agonist.[1][2][3] It exhibits high selectivity for both LXRα and LXRβ isoforms, functioning as a full agonist in cell-based reporter gene assays.[1][2][3] The activation of LXRs by GW3965 leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This mechanism underlies its primary biological effects, including the promotion of cholesterol efflux from macrophages and the subsequent increase in high-density lipoprotein (HDL) cholesterol levels.

In preclinical studies, GW3965 has demonstrated significant anti-atherosclerotic properties in various mouse models.[4] Furthermore, its ability to modulate inflammatory responses has been documented, highlighting its potential as a multi-faceted therapeutic agent.

Quantitative Biological Data

The following table summarizes the key quantitative data for GW3965's biological activity.

| Parameter | Value | Species/Assay System | Reference |

| hLXRα EC50 | 190 nM | Cell-based reporter gene assay | [1] |

| hLXRβ EC50 | 30 nM | Cell-based reporter gene assay | [1] |

| LXRα/SRC1 LiSA EC50 | 125 nM | Cell-free ligand-sensing assay | [1] |

| In vivo efficacy | 10 mg/kg | C57BL/6 mice (oral dosing) | [1] |

| Effect on HDLc | 30% increase | C57BL/6 mice (10 mg/kg) | [1] |

Synthesis of GW3965 Hydrochloride

The synthesis of GW3965 (designated as compound 12 in the original publication) was achieved through a multi-step process involving the parallel array synthesis of tertiary amines. The detailed experimental protocol for the synthesis of the final compound is outlined below, based on the procedure described by Collins et al. in the Journal of Medicinal Chemistry (2002).

Experimental Protocol: Synthesis of 3-(3-((N-(2-chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride

A solution of the corresponding tertiary amine precursor (synthesized via solid-phase parallel array methods) is dissolved in a suitable solvent such as dichloromethane. The solution is then treated with a deprotecting agent, for example, trifluoroacetic acid, to remove any protecting groups from the carboxylic acid moiety. Following deprotection, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a minimal amount of a solvent like diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield GW3965 hydrochloride.

Note: The detailed synthesis of the tertiary amine precursor is described in the supporting information of the original publication by Collins et al. (2002).

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activity of GW3965.

LXR Activation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of GW3965 to activate LXRα and LXRβ, leading to the expression of a reporter gene (luciferase).

Cell Line: Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells

-

Expression vectors for human LXRα or LXRβ

-

LXR-responsive luciferase reporter plasmid (e.g., containing multiple copies of the LXR response element, LXRE)

-

Transfection reagent (e.g., Lipofectamine)

-

GW3965 hydrochloride

-

Luciferase assay substrate

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed HEK293 cells in a 96-well plate at a suitable density.

-

Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ) and the LXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of GW3965 hydrochloride or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay substrate.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value by plotting the fold induction against the log of the GW3965 concentration and fitting the data to a sigmoidal dose-response curve.

Cholesterol Efflux Assay

This assay quantifies the ability of GW3965 to promote the efflux of cholesterol from macrophages.

Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 derived macrophages.

Materials:

-

BMDMs or THP-1 cells

-

[³H]-cholesterol or a fluorescent cholesterol analog

-

GW3965 hydrochloride

-

Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

-

Cell culture medium (e.g., RPMI 1640)

-

Bovine Serum Albumin (BSA)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Plate macrophages in a multi-well plate.

-

Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog in serum-containing medium for 24-48 hours.

-

Wash the cells and equilibrate them in serum-free medium containing GW3965 or vehicle control for 18-24 hours. This step upregulates the expression of ABCA1.

-

Wash the cells and incubate them with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for a defined period (e.g., 4-6 hours).

-

Collect the medium (containing the effluxed cholesterol) and lyse the cells.

-

Measure the radioactivity or fluorescence in both the medium and the cell lysate.

-

Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cells)) * 100.

Real-Time PCR for ABCA1 and ABCG1 Expression

This method is used to quantify the GW3965-induced changes in the mRNA expression of LXR target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR instrument

-

SYBR Green or TaqMan master mix

-

Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or β-actin)

Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| ABCA1 | GTCCTCTTTCCCGCATTATCTGG | AGTTCCTGGAAGGTCTTGTTCAC |

| ABCG1 | TCTTCGTCAGCTTCGACACCA | TCTCGTCGATGTCACAGTGCAG |

Primer Sequences (Mouse):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Abca1 | CAGGCTACTACCTGACCTTGGT | CTGCTCTGAGAAACACTGTCCTC |

| Abcg1 | GACTCGGTCCTCACGCAC | CGGAGAAACACGCTCATCTC |

Protocol:

-

Treat cells or tissues with GW3965 or vehicle control.

-

Isolate total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for ABCA1, ABCG1, and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

Visualizations

LXR Signaling Pathway

Caption: LXR signaling pathway activated by GW3965.

Experimental Workflow for In Vitro Cholesterol Efflux Assay

Caption: Workflow for the in vitro cholesterol efflux assay.

Logical Relationship of GW3965's Anti-Atherosclerotic Effect

Caption: Logical flow of GW3965's anti-atherosclerotic action.

References

- 1. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines | RTI [rti.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]

GW3965 Hydrochloride: A Selective Liver X Receptor (LXR) Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document provides a comprehensive technical overview of GW3965 hydrochloride, including its mechanism of action, physicochemical properties, and key in vitro and in vivo data. Detailed experimental protocols for assays commonly used to characterize LXR agonists are provided, along with visual representations of the LXR signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its biological functions and research applications.

Introduction

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[1][2] These heterodimers bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[3][4] LXRs function as cholesterol sensors, activated by oxysterols, to maintain cholesterol balance.[2][5] The activation of LXRs leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[6]

GW3965 is a non-steroidal, orally active LXR agonist that has been instrumental in elucidating the physiological roles of LXRs. Its selectivity for both LXRα and LXRβ has made it a valuable tool in preclinical studies investigating the therapeutic potential of LXR activation in various diseases, including atherosclerosis, inflammation, and neurodegenerative disorders.[7]

Physicochemical Properties of GW3965 Hydrochloride

A summary of the key physicochemical properties of GW3965 hydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-[3-[--INVALID-LINK--amino]propoxy]benzeneacetic acid hydrochloride | [8][9] |

| Molecular Formula | C₃₃H₃₁ClF₃NO₃ · HCl | [8] |

| Molecular Weight | 618.51 g/mol | [7] |

| CAS Number | 405911-17-3 | [8] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 20 mM). | [9] |

| Storage | Desiccate at room temperature. |

Mechanism of Action and LXR Signaling Pathway

Upon binding to the ligand-binding domain of LXR, GW3965 induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3][4] The LXR/RXR heterodimer then binds to LXREs on target genes, initiating transcription.

The LXR signaling pathway is central to lipid metabolism and inflammation. A simplified representation of this pathway is provided below.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of GW3965 hydrochloride.

Table 1: In Vitro Activity of GW3965

| Assay Type | Receptor | Cell Line/System | EC₅₀ (nM) | Reference(s) |

| Cell-based Reporter Gene Assay | hLXRα | - | 190 | [9] |

| Cell-based Reporter Gene Assay | hLXRβ | - | 30 | [9] |

| Cell-free Ligand-Sensing Assay | hLXRα | (recruits SRC-1) | 125 | [7] |

| Cholesterol Efflux Assay | - | THP-1 cells | 10 | [7] |

Table 2: In Vivo Effects of GW3965

| Animal Model | Dosage | Key Findings | Reference(s) |

| Mice | 10 mg/kg | 8-fold increase in ABCA1 expression; 30% increase in circulating HDL. | [7] |

| LDLR-/- mice | 10 mg/kg | Potent anti-atherogenic activity. | [7] |

| apoE-/- mice | 10 mg/kg | Potent anti-atherogenic activity. | [7] |

| Sprague-Dawley Rats | - | Reduces Angiotensin II-mediated increases in blood pressure. | [7] |

| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | Induces ABCA1 expression, reduces LDLR expression, inhibits tumor growth. | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GW3965 hydrochloride.

LXR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate LXR-mediated transcription.[11][12]

Objective: To quantify the dose-dependent activation of LXRα or LXRβ by GW3965.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmids for full-length human LXRα or LXRβ

-

An LXR-responsive reporter plasmid containing multiple LXREs upstream of a luciferase gene (e.g., pGL3-LXRE)

-

A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

GW3965 hydrochloride stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW3965 or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the GW3965 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key function of LXR target genes like ABCA1.[6][13][14]

Objective: To determine the effect of GW3965 on cholesterol efflux from macrophages.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

[³H]-cholesterol

-

Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

-

Cell culture medium (e.g., RPMI 1640) with 10% FBS

-

GW3965 hydrochloride stock solution (in DMSO)

-

Scintillation counter and scintillation fluid

Protocol:

-

Cell Seeding and Labeling: Plate macrophages in a 24-well plate. Label the cells by incubating them with medium containing [³H]-cholesterol for 24-48 hours.

-

Equilibration: Wash the cells and incubate them in serum-free medium containing GW3965 or vehicle (DMSO) for 18-24 hours to allow for the upregulation of cholesterol efflux transporters.

-

Efflux: Wash the cells again and incubate them with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for 4-6 hours.

-

Sample Collection: Collect the medium (containing the effluxed [³H]-cholesterol) and lyse the cells to determine the amount of [³H]-cholesterol remaining in the cells.

-

Quantification: Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of LXR target genes upon treatment with GW3965.[15][16][17]

Objective: To quantify the induction of ABCA1 and ABCG1 mRNA expression by GW3965 in a specific cell type.

Materials:

-

Cells of interest (e.g., macrophages, hepatocytes)

-

GW3965 hydrochloride stock solution (in DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment: Treat cells with GW3965 or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (ABCA1, ABCG1) to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a potential LXR agonist like GW3965.

Conclusion

GW3965 hydrochloride is a well-characterized, selective LXR agonist that serves as an invaluable research tool for investigating the roles of LXRα and LXRβ in health and disease. Its ability to potently activate LXR signaling and modulate the expression of key genes in lipid metabolism and inflammation has been demonstrated in numerous in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize GW3965 in their studies and to further explore the therapeutic potential of LXR agonism.

References

- 1. Liver X receptor - Wikipedia [en.wikipedia.org]

- 2. LXR-mediated signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol Transporters ABCA1 and ABCG1 Gene Expression in Peripheral Blood Mononuclear Cells in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid quantification of human ABCA1 mRNA in various cell types and tissues by real-time reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

GW3965 Hydrochloride: A Technical Guide to its Application in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ. These nuclear receptors are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Due to its ability to modulate these key pathways, GW3965 has been extensively utilized as a research tool to investigate the therapeutic potential of LXR activation across a diverse range of cellular models. This guide provides an in-depth overview of the cellular systems in which GW3965 has been tested, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Core Mechanism of Action: LXR Activation

GW3965 exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the regulation of proteins involved in cholesterol transport, lipogenesis, and inflammation.

Caption: General signaling pathway of LXR activation by GW3965.

Quantitative Data Summary

The potency of GW3965 has been quantified in various assays, highlighting its selectivity and effectiveness in cell-based systems.

| Parameter | Target/Assay | Value | Cellular System/Assay Type | Reference |

| EC50 | Human LXRα | 190 nM | Cell-based and Cell-free assays | [1][2][3] |

| EC50 | Human LXRβ | 30 nM | Cell-based and Cell-free assays | [1][2][3] |

| EC50 | LXRα/SRC1 Recruitment | 125 nM | Cell-free ligand-sensing assay | [1] |

| EC50 | Cholesterol Efflux Induction | 0.01 µM (10 nM) | THP-1 human monocytic cells | [1] |

Application in Immune and Inflammatory Cell Models

GW3965 has been extensively studied for its anti-inflammatory properties in various immune cell types.

Cellular Models Tested:

-

Macrophages: Murine primary macrophages, rat Kupffer cells, and the J774 cell line have been used to study cholesterol efflux and inflammatory responses.[4][5][6]

-

Monocytes: The human THP-1 monocytic cell line is a common model for studying cholesterol transport.[1][7]

-

T-Lymphocytes: Human CD4+ T lymphocytes have been used to investigate the impact of LXR activation on immune cell migration.[8]

-

Mast Cells: Bone marrow-derived mast cells (BMMCs) from mice were used to assess the effect of LXR activation on the production of pro-inflammatory cytokines.[9]

Key Findings & Experimental Protocols:

-

Inhibition of Pro-inflammatory Cytokines: In rat Kupffer cells, low doses of GW3965 (0.1-0.3 mg/kg in vivo) attenuated LPS-induced production of TNF-α and prostaglandin (B15479496) E2.[4] In murine mast cells, GW3965 treatment decreased the production of IL-1α, IL-1β, and IL-6 upon stimulation with LPS or IgE+Ag.[9]

-

Protocol (Kupffer Cells): Primary rat Kupffer cells were isolated and cultured. Cells were pre-treated with GW3965 before being challenged with lipopolysaccharide (LPS). TNF-α levels in the supernatant and cell lysates were measured by ELISA, while TNF-α mRNA was quantified using qRT-PCR.[4]

-

-

Modulation of Macrophage Phenotype: In a mouse model of intracerebral hemorrhage, GW3965 treatment shifted microglia/macrophages from a pro-inflammatory to a regulatory phenotype (Arginase1+CD206+).[10]

-

Promotion of Cholesterol Efflux: LXR activation by GW3965 upregulates the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport from macrophages.[5][6]

-

Protocol (Cholesterol Efflux Assay): J774 macrophages were loaded with 3H-cholesterol. The cells were then treated with GW3965. The amount of 3H-cholesterol transferred from the cells to an acceptor (like HDL) in the medium was measured over time to quantify efflux.[6]

-

Caption: GW3965 inhibits inflammation by suppressing NF-κB signaling.

Application in Cancer Cell Models

GW3965 has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines by disrupting lipid metabolism and key survival pathways.

Cellular Models Tested:

-

Glioblastoma (GBM): U87/EGFRvIII and other GBM cell lines.[11][12]

-

Leukemia: Jurkat and SupT1 (T-acute lymphoblastic leukemia) cells.[13]

-

Prostate and Pancreatic Cancer: LNCaP (prostate) and various pancreatic cancer cell lines.[7][13][14]

-

Non-Small Cell Lung Cancer (NSCLC): Gefitinib-resistant PC9 cells.[15]

-

Colon Cancer: Various colon cancer cell lines.[14]

Key Findings & Experimental Protocols:

-

Induction of Apoptosis in Glioblastoma: In GBM cells expressing mutant EGFRvIII, GW3965 promotes potent tumor cell death.[11][12] It achieves this by activating LXR, which increases the expression of the E3 ubiquitin ligase IDOL, leading to the degradation of the Low-Density Lipoprotein Receptor (LDLR). This starves the cancer cells of essential cholesterol, leading to apoptosis.[3][11][12]

-

Protocol (GBM Cell Viability): U87/EGFRvIII cells were cultured and treated with varying doses of GW3965. Cell viability was assessed using proliferation assays (e.g., CCK-8). Protein levels of ABCA1, IDOL, and LDLR were determined by Western blot and their mRNA levels by qRT-PCR. Apoptosis was quantified using TUNEL staining.[7][12]

-

-

Inhibition of Cell Cycle Progression: In prostate (RWPE1, LNCaP) and other cancer cell lines, GW3965 treatment inhibited cell growth and arrested the cell cycle at the G1/S boundary. This effect was correlated with the induction of lipogenic genes.[7]

-

Sensitization to Chemotherapy: In gefitinib-resistant NSCLC cells (PC9), GW3965 acted synergistically with gefitinib (B1684475) to inhibit the PI3K/Akt/mTOR signaling pathway, enhance AMPK activation, and promote apoptosis and autophagy.[15]

Caption: GW3965 induces GBM cell death by disrupting cholesterol homeostasis.

Application in Hepatic and Metabolic Models

As LXRs are master regulators of lipid metabolism in the liver, GW3965 has been instrumental in studying hepatic lipogenesis and cholesterol transport.

Cellular Models Tested:

-

Primary Human Hepatocytes: Used to study the effects on fatty acid and phospholipid profiles.[16][17][18]

-

HepG2: A human liver cancer cell line used in proliferation and lipid accumulation studies.[7]

-

Liver-Humanized Mice: FRGN mice repopulated with primary human hepatocytes to study lipoprotein metabolism in a more translatable model.[19]

Key Findings & Experimental Protocols:

-

Induction of Lipogenesis: A well-documented effect of LXR agonists like GW3965 is the induction of SREBP-1c, a master regulator of lipogenesis.[8] This leads to increased expression of genes like fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD1), which can cause lipid accumulation in hepatocytes.[8][16]

-

Phospholipid Remodeling: In primary human hepatocytes, GW3965 treatment for 48 hours altered the phospholipid profile, notably by targeting phosphatidylethanolamine (B1630911) (PE) biosynthesis and remodeling fatty acid chains in PE and phosphatidylcholine (PC).[16][17]

-

Protocol (Hepatocyte Lipidomics): Primary human hepatocytes were treated with GW3965 for 48 hours. Cells were harvested for multiple analyses. Gene expression changes (e.g., ELOVL5, SCD1) were measured by qPCR. Fatty acid profiles were evaluated by gas chromatography-flame ionization detection (GC-FID). Phospholipid profiles were analyzed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][17]

-

Caption: Workflow for analyzing lipidomic changes in hepatocytes.

Application in Neurological and Retinal Cell Models

The role of LXR in the central nervous system has been explored using GW3965 in models of neurodegenerative disease and retinal disorders.

Cellular Models Tested:

-

Primary Hippocampal Neurons: Used to study synaptic function in the context of Alzheimer's disease pathology.[20][21]

-

Retinal Pigment Epithelial (RPE) Cells: ARPE-19 cell line used to investigate protection against oxysterol-induced lipotoxicity.[22]

-

Chicken Embryo Fibroblasts (DF-1): Used to study the antiviral effects of GW3965 against Newcastle disease virus.[23]

Key Findings & Experimental Protocols:

-

Neuroprotection in Alzheimer's Model: In primary hippocampal cultures exposed to oligomeric amyloid-β (oAβ), pre-treatment with GW3965 prevented a decrease in the density of mature dendritic spines and synaptic contacts. It also prevented oAβ-induced changes in pre- and post-synaptic proteins.[20]

-

Protection of Retinal Cells: In ARPE-19 cells, GW3965 (2 µM) protected against 7-ketocholesterol (B24107) (7KCh)-induced toxicity by reducing lipid accumulation and promoting mitochondrial function.[22] The treatment decreased intracellular lipid droplets, as confirmed by Oil Red O staining, and stabilized the mitochondrial membrane potential.[22]

-

Protocol (RPE Cell Protection): ARPE-19 cells were treated with 20 µM 7KCh to induce lipotoxicity, with or without pre-treatment with 2 µM GW3965. Intracellular lipid accumulation was visualized using Oil Red O staining and Filipin staining. Apoptosis was measured by flow cytometry, and mitochondrial membrane potential was assessed using JC-1 staining.[22]

-

-

Antiviral Activity: In DF-1 cells infected with Newcastle disease virus (NDV), GW3965 treatment reduced viral protein expression and significantly decreased the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) induced by the infection.[23] The mechanism is thought to involve the regulation of cellular cholesterol, which is essential for viral replication.[23]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. svn.bmj.com [svn.bmj.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipidomic analysis of human primary hepatocytes following LXR activation with GW3965 identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CICECO Publication » Lipidomic analysis of human primary hepatocytes following LXR activation with GW3965 identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine [ciceco.ua.pt]

- 19. Insights From Liver‐Humanized Mice on Cholesterol Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liver X Receptor Agonist GW3965 Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

GW3965 Hydrochloride: A Deep Dive into its Role in Cholesterol Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW3965 hydrochloride is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[3] By activating LXRs, GW3965 modulates the expression of a suite of genes involved in the absorption, transport, and excretion of cholesterol, making it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for atherosclerosis. This technical guide provides a comprehensive overview of the core mechanisms of GW3965 in maintaining cholesterol balance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: LXR-Mediated Transcriptional Regulation

GW3965 exerts its effects by binding to and activating LXRα and LXRβ.[1][4] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating transcription.[1] The primary mechanism by which GW3965 influences cholesterol homeostasis is through the transcriptional upregulation of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.

Key LXR target genes regulated by GW3965 include:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[5][6]

-

ATP-binding cassette transporter G1 (ABCG1): ABCG1 mediates the efflux of cholesterol from macrophages to mature HDL particles.[3][5]

-

Apolipoprotein E (ApoE): ApoE is a component of lipoproteins that facilitates the transport of lipids.[3]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, its induction by GW3965 can lead to an increase in plasma triglycerides, a notable side effect.[3][5]

The activation of these genes collectively enhances the removal of cholesterol from cells, particularly from macrophages within atherosclerotic plaques, and facilitates its transport to the liver for elimination in the bile and feces.[5][7]

Quantitative Effects of GW3965 on Gene Expression and Lipid Profile

The administration of GW3965 has been shown to significantly alter gene expression and lipid profiles in various preclinical models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of GW3965 on Gene Expression in Mice

| Gene | Tissue | Mouse Model | Treatment | Fold Change vs. Vehicle | Citation |

| ABCA1 | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 2-fold increase | [5] |

| ABCG1 | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 3-fold increase | [5] |

| SREBP-1c | Liver | C57BL/6 | 10 mg/kg GW3965 for 10 days | 3-fold increase | [5] |

| ABCA1 | Small Intestine | C57BL/6 | 10 mg/kg GW3965 for 10 days | 14-fold increase | [5] |

| ABCG1 | Small Intestine | C57BL/6 | 10 mg/kg GW3965 for 10 days | 7-fold increase | [5] |

| ABCA1 | Aorta | apoE-/- | 10 mpk GW3965 for 4 days | Significant induction | [7] |

| ABCG1 | Aorta | apoE-/- | 10 mpk GW3965 for 4 days | Significant induction | [7] |

| ABCA1 | Intestine | Abca1fl/fl | Oral GW3965 | ~6-fold increase | [8] |

Table 2: Effect of GW3965 on Plasma Lipids and Reverse Cholesterol Transport in Mice

| Parameter | Mouse Model | Treatment | Result | Citation |

| HDL Cholesterol | C57BL/6 | 10 mg/kg GW3965 for 10 days | 54% increase | [5] |

| Plasma 3H-cholesterol (from labeled macrophages) | C57BL/6 | 10 mg/kg GW3965 for 10 days | 48% higher at 48 hours | [5] |

| Fecal 3H-total sterol excretion | C57BL/6 | 10 mg/kg GW3965 for 10 days | 1.9-fold increase | [5] |

| Total Cholesterol | LDLR-/- | 10 mpk GW3965 for 12 weeks | Significant decrease | [7] |

| Atherosclerotic Lesion Area | LDLR-/- (males) | 10 mpk GW3965 for 12 weeks | 53% reduction | [7] |

| Atherosclerotic Lesion Area | apoE-/- (males) | 10 mpk GW3965 for 12 weeks | 47% reduction | [7] |

| HDL Cholesterol | Wild-type | 10 mg/kg GW3965 | 30% increase | [4] |

| Fecal 3H-sterol excretion | Wild-type | Systemic GW3965 | 162% increase | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by GW3965 and a typical experimental workflow for studying its effects on reverse cholesterol transport.

Caption: GW3965 signaling pathway in cholesterol homeostasis.

Caption: Experimental workflow for in vivo reverse cholesterol transport assay.

Experimental Protocols

In Vivo Reverse Cholesterol Transport (RCT) Assay in Mice[5]

This protocol is a widely used method to assess the rate of cholesterol movement from macrophages to feces.

1. Cell Culture and Labeling:

- J774 macrophages are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

- To load with cholesterol, cells are incubated with acetylated low-density lipoprotein (acLDL) and radiolabeled cholesterol (e.g., [3H]-cholesterol).

- Cells are washed to remove excess unincorporated label and resuspended in a suitable medium for injection.

2. Animal Treatment:

- Male C57BL/6 mice (or other appropriate models like LDLR-/- or apoE-/-) are used.[5][7]

- Mice are divided into a treatment group and a vehicle control group.

- The treatment group receives GW3965 (e.g., 10 mg/kg) orally by gavage daily for a specified period (e.g., 10 days).[5] The control group receives the vehicle (e.g., 0.5% methylcellulose).[5]

3. Macrophage Injection and Sample Collection:

- Following the treatment period, the [3H]-cholesterol-labeled J774 macrophages are injected intraperitoneally into the mice.[5]

- Blood samples are collected at various time points (e.g., 6, 24, and 48 hours) to measure plasma radioactivity.[5]

- Feces are collected over the experimental period (e.g., 48 hours) to quantify the excretion of the radiolabel.[5]

- At the end of the experiment, mice are euthanized, and the liver is collected.[5]

4. Sample Analysis:

- Radioactivity in plasma, liver homogenates, and fecal samples is measured using a scintillation counter.[5]

- Plasma lipoproteins can be separated by fast protein liquid chromatography (FPLC) to determine the distribution of the radiolabel among different lipoprotein fractions (VLDL, LDL, HDL).[5]

- Gene expression in the liver and small intestine is analyzed by quantitative real-time PCR (qPCR) to confirm the induction of LXR target genes.[5]

In Vitro Cholesterol Efflux Assay[6][10]

This assay measures the capacity of HDL or apoA-I to accept cholesterol from cultured cells.

1. Cell Culture and Labeling:

- Mouse peritoneal macrophages or a cell line like RAW 264.7 are plated in multi-well plates.

- Cells are labeled with [3H]-cholesterol for approximately 24 hours.

- Cells are washed and then equilibrated in a serum-free medium containing an ACAT inhibitor to prevent the re-esterification of cholesterol.

2. Treatment and Efflux:

- Cells are treated with GW3965 (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours) to induce the expression of ABCA1 and ABCG1.[7]

- The medium is replaced with fresh serum-free medium containing cholesterol acceptors, such as apoA-I or HDL.

- The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

3. Quantification:

- After incubation, the medium is collected, and the cells are lysed.

- The amount of [3H]-cholesterol in the medium and the cell lysate is determined by liquid scintillation counting.

- Cholesterol efflux is calculated as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cells).

Conclusion

GW3965 hydrochloride is a powerful pharmacological tool for elucidating the intricate mechanisms of cholesterol homeostasis. Its ability to activate LXR and subsequently upregulate key genes in the reverse cholesterol transport pathway has been robustly demonstrated in numerous studies. While the induction of lipogenesis remains a challenge for its therapeutic application, the profound anti-atherogenic effects observed in preclinical models underscore the potential of LXR agonism as a strategy to combat cardiovascular disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and harness the therapeutic potential of modulating LXR pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Oral Activity of GW3965 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral activity of GW3965 hydrochloride, a potent and selective synthetic agonist of the Liver X Receptor (LXR). The information is intended to support further research and development of LXR agonists for various therapeutic applications.

Core Mechanism of Action

GW3965 is a non-steroidal LXR agonist that selectively activates both LXRα and LXRβ isoforms.[1][2][3] These ligand-activated transcription factors play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5][6] Upon activation by GW3965, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[5]

A primary effect of LXR activation is the induction of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion.[7] Key target genes include ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate cholesterol efflux from cells, particularly macrophages.[4][5] This mechanism is central to the anti-atherosclerotic properties of GW3965.[5] Additionally, GW3965 influences fatty acid metabolism through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

GW3965 Hydrochloride and Its Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW3965 hydrochloride is a potent and selective synthetic agonist for the Liver X Receptors (LXRs), specifically LXRα (NR1H3) and LXRβ (NR1H2).[1] These nuclear receptors are critical ligand-activated transcription factors that function as "cholesterol sensors," playing a pivotal role in maintaining whole-body cholesterol homeostasis, regulating fatty acid metabolism, and modulating inflammatory responses.[2][3] GW3965 activates both LXRα and LXRβ isoforms, with EC50 values of 190 nM and 30 nM, respectively, making it an invaluable tool for elucidating the therapeutic potential and physiological consequences of LXR activation.[1][4] This document provides an in-depth technical overview of the mechanisms by which GW3965 influences lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of GW3965 involves the direct binding to and activation of LXRα and LXRβ.[2] Upon activation, the LXR forms a permissive heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[5] This binding event recruits coactivators and initiates the transcription of a suite of genes integral to lipid transport and metabolism.

Key Effects on Lipid Metabolism

GW3965 profoundly alters lipid homeostasis through three primary pathways: promoting reverse cholesterol transport, stimulating lipogenesis, and influencing intestinal cholesterol absorption.

Enhancement of Reverse Cholesterol Transport (RCT)

A primary therapeutic effect of GW3965 is the potent stimulation of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.[6] This is achieved by upregulating key genes involved in cholesterol efflux.[3]

-

ABCA1 and ABCG1 Upregulation: GW3965 strongly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 in multiple tissues, most notably in macrophages.[2] ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. ABCG1 promotes cholesterol efflux to more mature HDL particles. This induction has been observed in vitro in macrophages and in vivo in the aortas of hyperlipidemic mice.[2]

-

Apolipoprotein E (ApoE) Induction: LXR activation also increases the expression of ApoE, a crucial apolipoprotein for lipid transport in both the periphery and the central nervous system.[7]

-

Promotion of Cholesterol Excretion: By enhancing RCT, GW3965 administration significantly increases the movement of macrophage-derived cholesterol to the plasma and ultimately into the feces for excretion.[6] Studies in various mouse models have shown that GW3965 treatment leads to a significant increase in fecal sterol excretion.[6][8]

Stimulation of Lipogenesis

While beneficial for cholesterol management, LXR activation by GW3965 has a significant and often undesirable effect on fatty acid metabolism. It is a potent inducer of de novo lipogenesis, primarily in the liver.

-

SREBP-1c Upregulation: GW3965 directly activates the transcription of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[9][10]

-

Induction of Lipogenic Enzymes: SREBP-1c, in turn, increases the expression of key lipogenic genes, including Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).[11]

-